3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide
Description
3-Amino-N-methyl-4-(thiomorpholin-4-yl)benzamide is a benzamide derivative characterized by:
- A 3-amino group on the benzene ring.
- An N-methyl substituent on the amide nitrogen.
- A thiomorpholin-4-yl group at the para position.
Thiomorpholine, a six-membered ring containing one sulfur and three nitrogen atoms, distinguishes this compound from oxygen-containing morpholine derivatives. The sulfur atom enhances lipophilicity and may influence metabolic stability and target binding . The compound is listed as a building block for medicinal chemistry, with commercial availability in milligram scales .
Properties
CAS No. |
1235439-18-5 |
|---|---|
Molecular Formula |
C12H17N3OS |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
3-amino-N-methyl-4-thiomorpholin-4-ylbenzamide |
InChI |
InChI=1S/C12H17N3OS/c1-14-12(16)9-2-3-11(10(13)8-9)15-4-6-17-7-5-15/h2-3,8H,4-7,13H2,1H3,(H,14,16) |
InChI Key |
LTLACCZKCRFZKD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)N2CCSCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide typically involves the reaction of 3-amino-4-(thiomorpholin-4-yl)benzoic acid with methylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Microreactor systems can be employed to optimize reaction conditions and monitor the synthesis in real-time . This approach allows for efficient scaling up of the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced forms of the benzamide.
Substitution: Substituted benzamides with different functional groups.
Scientific Research Applications
3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural Analogues and Substituent Effects
Key structural variations among benzamide derivatives include:
Heterocyclic substituents (e.g., morpholine vs. thiomorpholine).
Position and nature of amino groups.
Additional functional groups (e.g., halogens, trifluoromethyl).
Table 1: Structural and Functional Comparison
Pharmacokinetic Considerations
- Metabolic Stability: Fluorinated adamantane benzamides () show resistance to CYP-mediated oxidation.
Biological Activity
3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 240.34 g/mol
This compound features an amine group, a methyl group, and a thiomorpholine moiety, which are crucial for its biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzamides have demonstrated their ability to inhibit cancer cell proliferation across various cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.63 |
| Compound B | A549 | 0.11 |
| Compound C | HT-29 | 0.14 |
These values suggest that modifications to the benzamide structure can enhance cytotoxicity against cancer cells .
Antimicrobial Activity
The antimicrobial activity of derivatives related to this compound has also been explored. Studies have shown that certain derivatives possess potent activity against resistant bacterial strains:
| Compound | Strain | MIC (µM) |
|---|---|---|
| Compound D | MRSA | 248 |
| Compound E | E. coli | 372 |
| Compound F | Pseudomonas aeruginosa | 43 |
These findings indicate the potential of this class of compounds in treating bacterial infections, particularly those resistant to conventional antibiotics .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of a compound structurally similar to this compound on various cancer cell lines. The results showed that the compound significantly reduced cell viability in MCF-7 and A549 cells, with IC values indicating strong efficacy.
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of related benzamide derivatives against MRSA and E. coli. The results demonstrated that certain compounds exhibited lower MIC values compared to standard treatments, suggesting their potential as new antimicrobial agents.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example, substituents on the benzene ring can significantly affect both anticancer and antimicrobial activities. Research indicates that lipophilic groups enhance activity, while polar groups may reduce it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
